molecular formula C3H6N4OS B13100721 5-((Aminooxy)methyl)-1,3,4-thiadiazol-2-amine

5-((Aminooxy)methyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B13100721
M. Wt: 146.17 g/mol
InChI Key: HEMUOZCGXPXEBQ-UHFFFAOYSA-N
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Description

5-((Aminooxy)methyl)-1,3,4-thiadiazol-2-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Aminooxy)methyl)-1,3,4-thiadiazol-2-amine typically involves the formation of the thiadiazole ring followed by the introduction of the aminooxy group. One common method involves the reaction of thiosemicarbazide with formic acid to form the thiadiazole ring. The resulting compound is then reacted with hydroxylamine to introduce the aminooxy group. The reaction conditions usually involve moderate temperatures and the use of solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-((Aminooxy)methyl)-1,3,4-thiadiazol-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminooxy group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

5-((Aminooxy)methyl)-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 5-((Aminooxy)methyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The aminooxy group can form stable bonds with carbonyl-containing compounds, leading to the formation of oximes. This interaction can modulate the activity of enzymes and other proteins, thereby influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-1,3,4-thiadiazol-2-amine
  • 2-((Aminooxy)methyl)-1,3,4-thiadiazole
  • 5-((Aminooxy)methyl)-1,2,4-thiadiazole

Uniqueness

5-((Aminooxy)methyl)-1,3,4-thiadiazol-2-amine is unique due to the specific positioning of the aminooxy group on the thiadiazole ringThe presence of both the thiadiazole ring and the aminooxy group provides a versatile platform for various chemical and biological interactions .

Properties

Molecular Formula

C3H6N4OS

Molecular Weight

146.17 g/mol

IUPAC Name

O-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]hydroxylamine

InChI

InChI=1S/C3H6N4OS/c4-3-7-6-2(9-3)1-8-5/h1,5H2,(H2,4,7)

InChI Key

HEMUOZCGXPXEBQ-UHFFFAOYSA-N

Canonical SMILES

C(C1=NN=C(S1)N)ON

Origin of Product

United States

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